- Reduction by dissolving metals. VI. Some applications in synthesis, Journal of the Chemical Society, 1949, 2531, 2531-6

Cas no 89-81-6 (Piperitone)

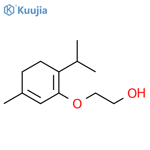

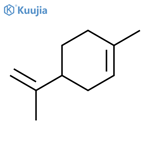

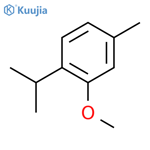

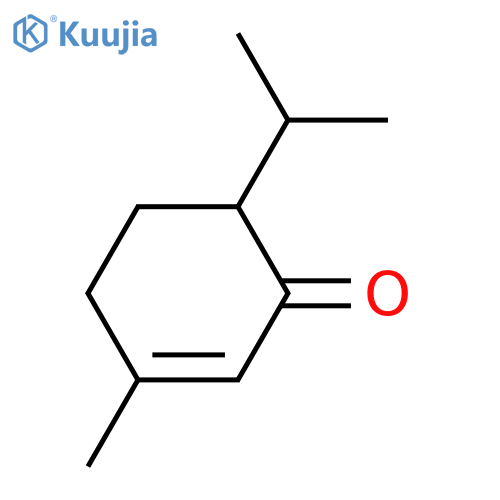

Piperitone structure

Nombre del producto:Piperitone

Número CAS:89-81-6

MF:C10H16O

Megavatios:152.233443260193

MDL:MFCD00045532

CID:723429

PubChem ID:6987

Piperitone Propiedades químicas y físicas

Nombre e identificación

-

- PIPERITONE

- PIPERITONE(SG)

- ALPHA-PIPERITONE

- 3-Carvomenthenone

- 1-P-MENTHEN-3-ONE

- P-MENTH-1-EN-3-ONE

- PIPERITONE WITH GC

- p-Mentha-1-ene-3-one

- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)

- 1-Methyl-4-isopropyl-1-cyclohexen-3-one

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-

- Piperiton

- PIPERITONE(AS)

- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 3-methyl-6-isopropylcyclohex-2-en-1-one

- 6-isopropyl-3-methyl-2-cyclohexen-1-one

- 6-isopropyl-3-methylcyclohex-2-en-1-one

- cinchonidine

- PIPERTONE

- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)

- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)

- DL-Piperitone

- 6-Isopropyl-3-methylcyclohex-2-enone

- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-

- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one

- YSTPAHQEHQSRJD-UHFFFAOYSA-N

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-

- Iso

- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)

- p-Menth-1-en-3-one (7CI, 8CI)

- (±)-Piperitone

- 3-Methyl-6-isopropyl-2-cyclohexen-1-one

- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one

- 4-Isopropyl-1-methyl-1-cyclohexen-3-one

- NSC 251528

- 4573-50-6

- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 6091-50-5

- p-Menth 1-ene 3-one

- (S)-piperitone

- (+)-Piperitone

- (-)-Piperitone

- 89-81-6

- d-Piperitone

- Piperitone

-

- MDL: MFCD00045532

- Renchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3

- Clave inchi: YSTPAHQEHQSRJD-UHFFFAOYSA-N

- Sonrisas: O=C1C(C(C)C)CCC(C)=C1

- Brn: 1907772

Atributos calculados

- Calidad precisa: 152.120115g/mol

- Carga superficial: 0

- XLogP3: 2.2

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 152.120115g/mol

- Masa isotópica única: 152.120115g/mol

- Superficie del Polo topológico: 17.1Ų

- Recuento de átomos pesados: 11

- Complejidad: 189

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 8

Propiedades experimentales

- Color / forma: Colorless to light yellow liquid with pungent mint fragrance.

- Denso: 0,93 g/cm3

- Punto de fusión: -29°C(lit.)

- Punto de ebullición: 235°C(lit.)

- Punto de inflamación: 90.9±9.8 °C

- índice de refracción: -60 ° (C=4, benzene)

- PSA: 17.07000

- Logp: 2.56780

- Disolución: It is almost insoluble in water and soluble in organic solvents such as ethanol.

- Merck: 7473

- Presión de vapor: 0.1±0.4 mmHg at 25°C

Piperitone Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:warning

- Instrucciones de peligro: H227-H303-H315

- Declaración de advertencia: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501

- Instrucciones de Seguridad: S23

- Rtecs:OT0257000

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Piperitone Datos Aduaneros

- Código HS:2914299000

- Datos Aduaneros:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Piperitone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N9496-50mg |

Piperitone |

89-81-6 | 97.76% | 50mg |

¥800 | 2023-08-31 | |

| Enamine | EN300-174688-0.25g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 0.25g |

$23.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2355-25g |

Piperitone |

89-81-6 | 95.0%(GC) | 25g |

¥320.0 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |

Piperitone |

89-81-6 | 1g |

¥2848.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |

Piperitone |

89-81-6 | 10mg |

¥1135.7 | 2024-12-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GX401-5g |

Piperitone |

89-81-6 | 94.0%(GC) | 5g |

¥127.0 | 2022-06-10 | |

| TRC | P485000-250mg |

Piperitone |

89-81-6 | 250mg |

$ 224.00 | 2023-09-06 | ||

| abcr | AB167880-25 g |

Piperitone, 95% (mixture of enatiomers); . |

89-81-6 | 95% | 25 g |

€63.00 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160623-25G |

Piperitone |

89-81-6 | >94.0%(GC) | 25g |

¥350.90 | 2023-09-01 | |

| Enamine | EN300-174688-5.0g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 5g |

$52.0 | 2023-06-03 |

Piperitone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Conversion of plinols into piperitone, Chemistry & Industry (London, 1988, (24), 787-8

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

Referencia

- Catalytic cross-coupling of alkylzinc halides with α-chloro ketones, Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

Referencia

- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water

Referencia

- Rearrangements in the formation of some π-allylpalladium compounds, Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Solvents: Water

1.2 Solvents: Water

Referencia

- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions, Synthetic Communications, 2002, 32(19), 2937-2950

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

Referencia

- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sulfuric acid

Referencia

- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds, Chemische Berichte, 1949, 82, 112-16

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Improved method of obtaining piperitone, Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

Referencia

- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

Referencia

- O-silylated enolates and allylsilanes in organic synthesis, 1979, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C

Referencia

- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Piperitone Raw materials

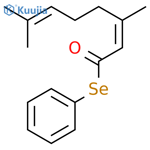

- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-

- Limonene

- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)

- 2-Isopropyl-5-methylanisole

- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol

- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester

- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-

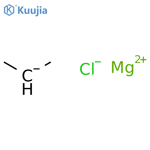

- Isopropylmagnesium Chloride (2M in THF)

- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene

- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)

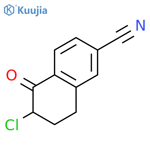

- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-

- 2,6-Heptanedione, 3-(1-methylethyl)-

Piperitone Preparation Products

Piperitone Literatura relevante

-

1. CCLXXVII.—Piperitone. Part VIII. The condensation of piperitone with aldehydesJohn Campbell Earl,John Read J. Chem. Soc. 1926 129 2072

-

2. LXVIII.—Piperitone. Part III. The oximes of dl-piperitoneJohn Read,Henry George Smith,Marie Bentivoglio J. Chem. Soc. Trans. 1922 121 582

-

Aleksandra Grudniewska,Katarzyna Dancewicz,Agata Bia?ońska,Zbigniew Ciunik,Beata Gabry?,Czes?aw Wawrzeńczyk RSC Adv. 2011 1 498

-

4. Addition reactions of conjugated double bonds. Part IV. The stereochemistry of cyanide ion addition to some αβ-unsaturated ketones and their π-allylpalladium derivativesC. W. Alexander,W. R. Jackson J. Chem. Soc. Perkin Trans. 2 1972 1601

-

5. CCXXV.—Piperitone. Part IV. The interaction of dl-piperitone and semicarbazide, and the isolation of pure dl-piperitoneJohn Read,Henry George Smith J. Chem. Soc. Trans. 1922 121 1863

Clasificación relacionada

- Productos Naturales y Extractos Extractos de planta basado en plantas Rhanterium epapposum

- Productos Naturales y Extractos Extractos de planta basado en plantas Monardella hypoleuca

- Productos Naturales y Extractos Extractos de planta basado en plantas Minthostachys andina

- Productos Naturales y Extractos Extractos de planta basado en plantas Diplolophium africanum

- monoterpenoides

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Monoterpenoides de mentano

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos monoterpenoides Monoterpenoides de mentano

Proveedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote